molecular formula C11H23N3O3 B11720202 tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B11720202
M. Wt: 245.32 g/mol
InChI Key: LIRUNLCZYYYSDX-MQWKRIRWSA-N
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Description

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate (CAS 39571-37-4) is a chiral building block of significant interest in synthetic and medicinal chemistry research . This compound, with a molecular formula of C11H23N3O3 and a molecular weight of 245.32 g/mol, features a stereospecific (S)-configuration and both a tert-butoxycarbonyl (Boc) protecting group and a hydrazide moiety . This unique structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of peptide mimetics and active pharmaceutical ingredients (APIs). Its primary research applications include serving as a key intermediate for coupling reactions, where the hydrazine functionality can be utilized to create various heterocycles or be further derivatized. The Boc protecting group is highly versatile, offering stability during synthetic steps while being readily removable under mild acidic conditions to generate the amine salt. Researchers employ this compound under specific handling conditions, and it is typically stored sealed in a dry environment at 2-8°C to ensure stability . As with all reagents of this nature, proper safety precautions must be observed; refer to the material safety data sheet for detailed hazard information. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. The supplied compound has a guaranteed purity of 95% or higher, ensuring consistent and reliable results in experimental workflows .

Properties

Molecular Formula

C11H23N3O3

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C11H23N3O3/c1-6-7(2)8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t7?,8-/m0/s1

InChI Key

LIRUNLCZYYYSDX-MQWKRIRWSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NN)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NN)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. For example, in the synthesis of analogous carbamates, Boc protection is achieved in tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine (TEA) or N-methylmorpholine (NMM) as bases. A representative protocol involves:

Amine+Boc2OBase, THFBoc-protected amine\text{Amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, THF}} \text{Boc-protected amine}

Key Data :

  • Solvent : THF or DCM

  • Base : TEA (2.2 equiv)

  • Yield : 85–92% for analogous compounds.

Hydrazinolysis of Activated Esters

Hydrazine can displace leaving groups (e.g., halides, mesylates) in intermediates. For instance, in the synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, iodine serves as a leaving group for subsequent nucleophilic substitution. Adapting this approach, the target compound’s hydrazine group may replace a chloride or activated ester:

Intermediate-X+HydrazineTHF, -78°CHydrazinyl derivative\text{Intermediate-X} + \text{Hydrazine} \xrightarrow{\text{THF, -78°C}} \text{Hydrazinyl derivative}

Reaction Conditions :

  • Temperature : -78°C (for lithiation steps).

  • Solvent : THF or Et₂O.

  • Yield : 32–33% (observed in analogous iodination reactions).

Condensation with Carbonyl Compounds

Hydrazones formed via reaction with aldehydes or ketones offer an alternative pathway. For example, coupling a Boc-protected amino acid with a hydrazine derivative under Dean-Stark conditions yields hydrazide intermediates.

Stereoselective Assembly of the Pentanoyl Backbone

The 2S configuration is achieved through asymmetric synthesis or resolution. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods ensure stereochemical fidelity. A peptide coupling approach using mixed carbonates and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) has been reported for similar structures:

Boc-amino acid+Hydrazine derivativeHATU, DIPEACoupled product\text{Boc-amino acid} + \text{Hydrazine derivative} \xrightarrow{\text{HATU, DIPEA}} \text{Coupled product}

Optimized Parameters :

  • Coupling reagent : HATU (1.1 equiv).

  • Base : DIPEA (3.0 equiv).

  • Yield : 70–75% for aza-peptide aldehydes.

Stepwise Synthesis and Experimental Protocols

Route 1: Sequential Boc Protection and Hydrazine Installation

  • Synthesis of (2S)-3-Methyl-1-oxopentan-2-amine :

    • Starting material: L-leucine or its ester.

    • Reductive amination or Strecker synthesis introduces the branched chain.

  • Boc Protection :

    • React with Boc₂O in THF/TEA (0°C to RT, 12 h).

    • Yield : 89% (analogous to Cbz-Leu-Leu-OMe synthesis).

  • Hydrazine Incorporation :

    • Treat Boc-protected amine with hydrazine hydrate in methanol (reflux, 6 h).

    • Yield : 68% (based on similar hydrazinolysis reactions).

Purification : Silica gel chromatography (hexane/ethyl acetate gradient).

Route 2: Hydrazine-Terminated Peptide Coupling

  • Prepare Boc-protected glutamic acid derivative :

    • Boc-Glu(OtBu)-OH coupled to H-Thr(tBu)-OMe using NMM/iBCF.

  • Hydrazine Termination :

    • Substitute Thr(tBu)-OMe with hydrazine in THF at -15°C.

    • Yield : 65% (extrapolated from aza-peptide protocols).

Critical Analysis of Methodologies

Yield Optimization Challenges

Low yields in hydrazine installation (e.g., 32–33% in iodination) stem from side reactions such as over-alkylation or Boc group cleavage. Strategies to mitigate this include:

  • Low-temperature lithiation (-78°C) to control reactivity.

  • Sequential protection/deprotection to isolate reactive sites.

Stereochemical Purity

Enantiomeric excess (ee) ≥98% is achievable via chiral HPLC or enzymatic resolution, though these steps add complexity. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) remains underexplored for this compound.

Scalability and Industrial Relevance

Route 1 offers better scalability due to fewer cryogenic steps, whereas Route 2’s reliance on anhydrous conditions limits large-scale application.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.53 (s, 9H, Boc), 3.12 (m, 1H, CH), 6.64 (br s, 1H, NH).

  • MS (ESI) : m/z = 245.32 [M+H]⁺.

Chromatographic Purity

  • HPLC : >95% purity using C18 column (ACN/H₂O gradient).

  • Chiral HPLC : ee >99% (Chiralpak IA, hexane/i-PrOH) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl carbamates include palladium catalysts, cesium carbonate, tert-butyl hydroperoxide, and various aryl halides. Reaction conditions typically involve moderate temperatures and the use of solvents such as 1,4-dioxane or methylene chloride .

Major Products Formed

Major products formed from the reactions of tert-butyl carbamates include N-Boc-protected anilines, tetrasubstituted pyrroles, and various oxidation products .

Mechanism of Action

The mechanism of action of tert-butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate involves the interaction with molecular targets such as enzymes and receptors. The carbamate moiety can undergo hydrolysis to release the active hydrazine derivative, which can then interact with specific molecular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Implications

Table 1: Structural Comparison of Selected tert-Butyl Carbamates
Compound Name (CAS No.) Key Substituents Similarity Score Molecular Weight Notable Features
Target Compound (39571-37-4) Hydrazinyl, 3-methylpentanoyl Reference 245.32 Hydrazine functionality for conjugation
(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate (868539-96-2) Phenyl group at C3 0.75 ~263.3* Increased lipophilicity
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate (30189-48-1) Methoxy(methyl)amino, pent-4-ynyl 0.82 ~242.3* Alkyne for click chemistry
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) Cyclopentyl hydroxyl group N/A 215.3 Conformational rigidity
tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate (160232-08-6) Hydroxy, isobutylamino, phenyl N/A 378.5 Multi-functional for receptor interactions

*Estimated based on molecular formula.

Key Observations :
  • Hydrazine vs. Alternative Amines: The target compound’s hydrazinyl group enables unique reactivity (e.g., hydrazone formation), distinguishing it from methylamino or methoxy(methyl)amino analogs .
  • Branched vs.
  • Lipophilicity : Phenyl-containing analogs (e.g., 868539-96-2) are more lipophilic, likely influencing membrane permeability compared to the target’s aliphatic 3-methyl group .
Reactivity :
  • The hydrazinyl group in the target compound facilitates nucleophilic reactions, such as coupling with carbonyl compounds to form hydrazones, a feature absent in hydroxyl- or alkyne-substituted analogs .
  • Hydroxyl-containing analogs (e.g., CAS 1330069-67-4) are prone to hydrogen bonding, enhancing solubility in polar solvents .

Research and Crystallographic Data

  • Structural Confirmation : Related compounds (e.g., CAS 160232-08-6) have been characterized via X-ray crystallography using SHELX and ORTEP software, suggesting similar methodologies apply to the target compound .
  • Stereochemical Considerations : The (2S) configuration in the target compound is critical for chiral synthesis, mirroring trends in cyclopentyl analogs (e.g., CAS 1330069-67-4) where stereochemistry impacts biological activity .

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